
4-chloro-N-propylaniline hydrochloride
Overview
Description
4-chloro-N-propylaniline hydrochloride is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H . This indicates that the molecule consists of a propylamine (N-propylaniline) group attached to a chlorinated benzene ring (4-chlorophenyl), along with an additional chloride ion.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Environmental and Health Impacts of Chemical Compounds
Toxicity and Environmental Impact of Herbicides
Studies have focused on the toxicity, environmental fate, and impacts of widely used herbicides like 2,4-D, emphasizing the need for understanding their behavior in ecosystems and potential health risks. Research highlights include concerns about their detection in the environment and possible effects on non-target organisms, with recommendations for future research focusing on molecular biology and degradation studies (Zuanazzi et al., 2020).
Chloroquine and Hydroxychloroquine Use
Investigations into the ocular toxicity of chloroquine and hydroxychloroquine, employed for various disorders, have led to guidelines for screening to prevent severe adverse effects, highlighting the multidisciplinary approach to managing risks associated with these drugs (Jones, 1999).
Chemical Modifications for Enhanced Applications
- Biopolymer Modifications: Research on xylan derivatives explores chemical modifications to create biopolymer ethers and esters with specific properties, opening avenues for applications in drug delivery and as antimicrobial agents. This work underscores the potential of biopolymers in creating new materials for various industrial applications (Petzold-Welcke et al., 2014).
Pharmacological and Therapeutic Advances
- Poly(N-isopropylacrylamide) in Biomedical Applications: The review of PNIPAAm hydrogels highlights their extensive investigation for biomedical applications, including drug delivery and tissue engineering. The focus on biodegradability and biocompatibility points to the ongoing efforts to develop more effective and safer biomedical materials (Lanzalaco & Armelin, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-chloro-N-propylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZRLQVHYJKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
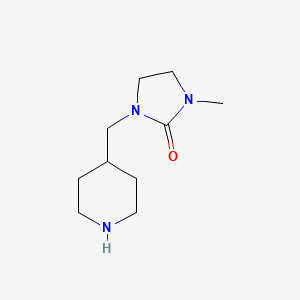

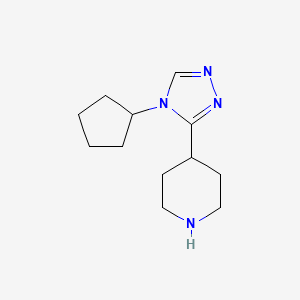

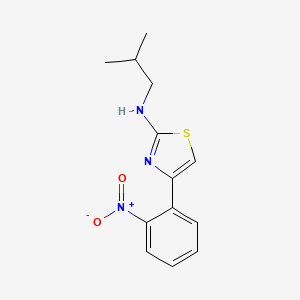
![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
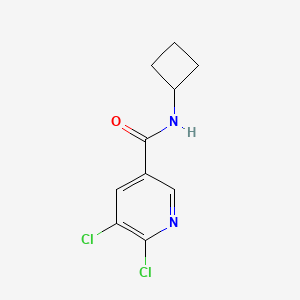
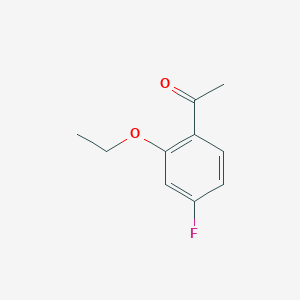

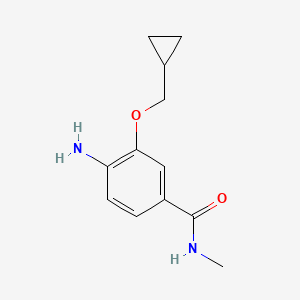

![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)